2-(1,3-dioxolan-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFBJINYXHJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The acetalization proceeds via nucleophilic attack of ethylene glycol on the protonated aldehyde, followed by cyclization to form the 1,3-dioxolane ring. Acid catalysts such as p-toluenesulfonic acid (p-TsOH) facilitate proton transfer and water elimination, with the reaction typically conducted under reflux in toluene. A Dean-Stark apparatus is employed to remove water, shifting the equilibrium toward product formation.
Optimization of Reaction Conditions
Key parameters influencing yield and reaction efficiency include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst concentration | 0.5–1.0 mol% p-TsOH | Maximizes rate |
| Solvent | Toluene | Azeotropic H2O removal |
| Temperature | Reflux (110–120°C) | Accelerates kinetics |
| Reaction time | 2–4 hours | Prevents side reactions |
In a representative procedure, 3,4-difluorobenzaldehyde (352 mmol) reacted with ethylene glycol (389 mmol) in toluene under reflux with 0.5 mol% p-TsOH, achieving a 94.1% yield of the acetalized product after 2.4 hours. Extended reaction times beyond 4 hours led to diminished yields due to acid-catalyzed decomposition.
Industrial-Scale Production Methods
Industrial synthesis prioritizes continuous processes and efficient water management to enhance scalability. Advanced techniques include:
Continuous Flow Reactors
Tubular reactors with integrated molecular sieves enable real-time water adsorption, reducing reliance on Dean-Stark apparatuses. This configuration improves throughput by 30–40% compared to batch systems.
Catalytic Innovations
Heterogeneous catalysts such as zirconium tetrachloride (ZrCl4) immobilized on mesoporous silica offer recyclability and reduced corrosion risks. Pilot-scale trials demonstrated 89% yield over five cycles without significant activity loss.
Alternative Synthetic Approaches
Phase Transfer Catalysis (PTC)
PTC methods employ quaternary ammonium salts (e.g., tetrabutylammonium bromide) to shuttle reactants between aqueous and organic phases. This technique reduces acid catalyst loadings to 0.1 mol% while maintaining yields above 85%.
Solvent-Free Acetalization
Microwave-assisted reactions in solvent-free conditions achieve 82% yield in 20 minutes, offering energy savings. However, product purity remains inferior to traditional methods (95% vs. 99%).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Batch acid catalysis | 94.1 | 99.5 | Moderate | High solvent use |
| Continuous flow | 89.0 | 98.8 | High | Reduced waste |
| Phase transfer catalysis | 85.3 | 97.2 | Moderate | Low acid usage |
| Solvent-free microwave | 82.0 | 95.0 | Low | Minimal waste |
Batch acid catalysis remains the gold standard for small-scale synthesis, whereas continuous flow systems dominate industrial production. PTC and solvent-free methods show promise for niche applications requiring mild conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(1,3-dioxolan-2-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Organic Synthesis
2-(1,3-Dioxolan-2-yl)benzaldehyde serves as a building block in the synthesis of complex organic molecules. Its dioxolane ring can act as a protective group for carbonyl compounds, allowing for selective reactions without affecting sensitive functional groups .
Key Reactions:
- Nucleophilic Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions with Grignard reagents or organolithium compounds.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO, CrO | Carboxylic acids |
| Reduction | LiAlH, NaBH | Alcohols |
| Substitution | Grignard reagents | Substituted benzaldehydes |
Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy in drug development and as a precursor for pharmacologically active compounds .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and resins. Its stability against nucleophiles makes it suitable for use in various chemical processes where protection of functional groups is necessary .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition of growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Drug Development
In drug formulation research, this compound was evaluated for its ability to enhance the solubility and bioavailability of certain drugs. The incorporation of the dioxolane structure improved pharmacokinetic properties compared to traditional formulations.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxolan-2-yl)benzaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic acetals. The compound can interact with various molecular targets through nucleophilic addition reactions, leading to the formation of new chemical bonds and functional groups . The pathways involved include acetalization, oxidation, and reduction reactions, which are fundamental to its chemical behavior .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Benzaldehyde Derivatives
Reactivity and Stability
- Protection/Deprotection : The 1,3-dioxolane group in this compound is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF) to regenerate the aldehyde . In contrast, silyl ether-protected benzaldehydes (e.g., 2-((triisopropylsilyl)oxy)benzaldehyde oxime ) require fluoride ions for deprotection.
- Electronic Effects : The dioxolane ring is electron-donating, slightly activating the benzene ring toward electrophilic substitution. Conversely, pyridinyl or nitro substituents (e.g., in 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde ) deactivate the ring via electron withdrawal.
Physical Properties
Table 2: Physical Property Comparison
*Predicted data based on structural analogs.
Biological Activity
2-(1,3-Dioxolan-2-yl)benzaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research studies and findings.
Synthesis of this compound
The synthesis of this compound typically involves the acetalization of benzaldehyde with suitable diols under acidic conditions. A notable method includes the use of salicylaldehyde and various diols, yielding derivatives that exhibit enhanced biological properties. The reaction conditions often involve catalytic amounts of Mont K10 and can be optimized for yield and purity .
Biological Activity Overview
The biological activity of this compound and its derivatives has been explored in various studies. These compounds have shown promising antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that derivatives of this compound possess significant antibacterial effects against several Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : MIC values ranging from 625 to 1250 µg/mL have been reported for certain derivatives.
- Pseudomonas aeruginosa and Escherichia coli also exhibited susceptibility, with varying degrees of effectiveness noted across different studies .
Antifungal Activity
In terms of antifungal activity, compounds derived from this compound have been tested against Candida albicans , showing excellent antifungal effects. The results suggest that these compounds could serve as potential therapeutic agents for fungal infections .
Table 1: Biological Activity Summary of this compound Derivatives
| Compound | Target Organism | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Staphylococcus aureus | Antibacterial | 625 | |
| Compound B | Pseudomonas aeruginosa | Antibacterial | 1000 | |
| Compound C | Candida albicans | Antifungal | 500 |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated a series of dioxolane derivatives against clinical isolates of S. aureus and found that certain compounds showed a significant reduction in bacterial load in vitro.
- Antifungal Treatment Study : Another investigation focused on the antifungal properties against C. albicans , demonstrating that specific derivatives could inhibit yeast growth effectively at low concentrations.
The antibacterial and antifungal mechanisms are believed to involve disruption of cell wall synthesis and interference with metabolic pathways within the pathogens. The structural features of the dioxolane ring may enhance interaction with microbial targets, leading to increased potency compared to non-modified benzaldehyde derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
